N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester typically involves the reaction of L-gamma-glutamyl-L-cysteine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The dimethyl esterification is achieved by treating the intermediate product with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester has a wide range of applications in scientific research:
Biology: Studied for its potential role in modulating biological pathways involving cysteine and glutathione.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress and related disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester involves its interaction with various molecular targets and pathways. The trifluoroacetyl group is known to influence the reactivity and stability of the compound, while the gamma-glutamyl and cysteine moieties play roles in redox reactions and cellular signaling. The compound can modulate the activity of enzymes involved in oxidative stress responses and may interact with cellular thiols and disulfides .
Comparison with Similar Compounds
Similar Compounds
- N-Trifluoroacetyl-L-alanine methyl ester
- N-Trifluoroacetyl-5-bromo-4-oxonorvaline methyl ester
- N-Trifluoroacetyl arenesulfenamides
Uniqueness
N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester is unique due to its specific combination of trifluoroacetyl, gamma-glutamyl, and cysteine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H17F3N2O6S |
---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
methyl (2S)-5-[[(2R)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C12H17F3N2O6S/c1-22-9(19)6(17-11(21)12(13,14)15)3-4-8(18)16-7(5-24)10(20)23-2/h6-7,24H,3-5H2,1-2H3,(H,16,18)(H,17,21)/t6-,7-/m0/s1 |
InChI Key |
PFXPTRCYPGFZAZ-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)OC)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCC(=O)NC(CS)C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.